
2H-Pyran, 5,6-dihydro-4-methyl-2-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 5,6-dihydro-4-methyl-2-(1-methylethyl)- can be achieved through several methods. One common method involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . Another approach includes the use of intramolecular cyclization, N-heterocyclic carbene precatalyst reactions of enals and ketones, and ring-closing metathesis of dienes containing carboxylate groups by Grubbs II catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, 5,6-dihydro-4-methyl-2-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while reduction could produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2H-Pyran, 5,6-dihydro-4-methyl-2-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 5,6-dihydro-4-methyl-2-(1-methylethyl)- involves its interaction with molecular targets and pathways within biological systems. The exact pathways and targets can vary depending on the specific derivative and its application. Generally, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: Another dihydropyran compound with similar structural features but different chemical properties.
5,6-Dihydro-4-methoxy-2H-pyran: Used as a reagent for the protection of nucleoside hydroxyl functions.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-:
Uniqueness
2H-Pyran, 5,6-dihydro-4-methyl-2-(1-methylethyl)- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
59848-63-4 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
4-methyl-6-propan-2-yl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O/c1-7(2)9-6-8(3)4-5-10-9/h6-7,9H,4-5H2,1-3H3 |
Clave InChI |
OXLIMUHUBDQNAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(OCC1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


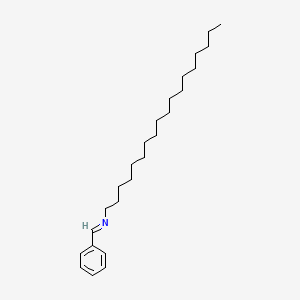
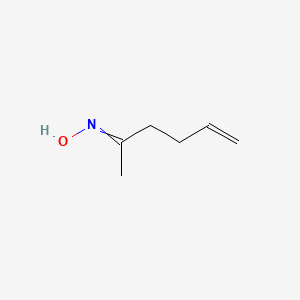
![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)




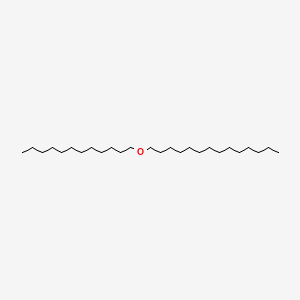
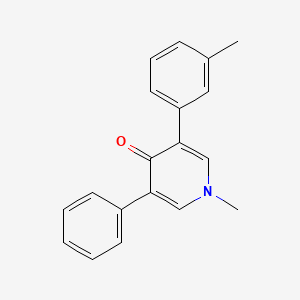
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)

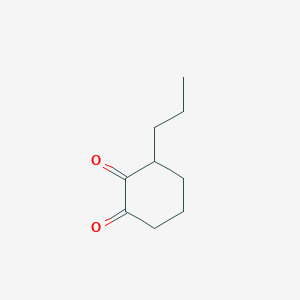
![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
